3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(3-Hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative characterized by a bicyclic imidazo[2,1-f]purine core. Key structural features include:
- Substituents at the 8-position: A 2-methoxyphenyl group, a common pharmacophore in receptor-targeting compounds.
- Methyl groups at 1- and 7-positions: These substitutions likely influence steric hindrance and metabolic stability.
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(27)22(17(15)26)9-6-10-25)20-18(23)24(12)13-7-4-5-8-14(13)28-3/h4-5,7-8,11,25H,6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREFFCLKRNZERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound known for its diverse biological activities. This purine derivative features a unique imidazo[2,1-f] structure that contributes to its potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.463 g/mol
- CAS Number : 919040-85-0
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Research indicates that it may act as an inhibitor of specific signaling pathways involved in cancer and inflammatory diseases.
Key Mechanisms:
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown the ability to inhibit PDE enzymes, which play a crucial role in cellular signaling pathways.
- Modulation of Hedgehog Signaling Pathway : Some studies suggest that derivatives of this compound may interfere with the Hedgehog signaling pathway, which is implicated in various cancers .
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in in vitro models.
- Anticancer Effects : Compounds with similar structures have been investigated for their ability to inhibit tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activity of related imidazo[2,1-f]purine derivatives:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is crucial for assessing its therapeutic viability:
- Absorption : The compound's solubility profile suggests moderate absorption characteristics.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in its bioavailability.
- Toxicity Studies : Preliminary toxicity assessments indicate low cytotoxicity at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs:
Structural and Functional Insights
Role of 8-Substituents
- 2-Methoxyphenyl group: Present in the target compound and compound 70, this group is associated with enhanced receptor binding due to methoxy’s electron-donating effects. In compound 6h, replacement with arylpiperazine shifts activity toward 5-HT1A receptors, suggesting the target may have mixed adenosine/serotonin receptor activity .
- Hydrophilic vs.
Methyl Group Effects
- 1,7-Dimethyl substitution : Common in imidazo-purine-diones, these groups reduce metabolic oxidation. Compound 5’s 1,3-dimethyl configuration shows similar stability but distinct PDE4B1 inhibition .
Receptor Selectivity
- Adenosine vs.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., dichloromethane or ethanol) and controlled temperatures (typically 50–80°C) to minimize side reactions. Catalysts such as palladium complexes or Lewis acids may enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical, with analytical techniques like NMR and mass spectrometry used to confirm purity (>95%) and structural integrity .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
- Methodological Answer : Modify key substituents (e.g., replacing the 2-methoxyphenyl group with halogenated or acetylated aryl groups) to assess electronic and steric effects. Computational tools like molecular docking or quantum chemical calculations (e.g., DFT) can predict binding affinities to biological targets. Subsequent in vitro assays (e.g., enzyme inhibition or cell viability tests) validate predictions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound and its derivatives?
- Methodological Answer : Conduct comparative studies under standardized assay conditions (e.g., consistent cell lines, enzyme concentrations). Use orthogonal validation methods (e.g., surface plasmon resonance for binding kinetics alongside cellular assays). Analyze substituent effects—for example, methoxy vs. chloro groups on aryl rings—to identify structural determinants of activity .
Q. How can computational methods enhance the prediction of this compound’s interaction with biological targets?
- Methodological Answer : Employ molecular dynamics simulations to model ligand-receptor interactions over time, focusing on the imidazo-purine core’s flexibility. Pair with free-energy perturbation calculations to quantify binding energy changes caused by substituent modifications. Validate predictions using X-ray crystallography or cryo-EM to resolve binding modes .
Q. What experimental approaches are recommended for elucidating the mechanism of action in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive). Isotope labeling or fluorescent probes can track substrate displacement. Structural studies (e.g., co-crystallization with target enzymes) reveal key interactions, such as hydrogen bonding with the methoxy group or hydrophobic contacts with methyl substituents .
Q. How can reaction pathways be analyzed to improve scalability for research-grade synthesis?
- Methodological Answer : Implement continuous flow chemistry to enhance reproducibility and reduce reaction times. Monitor intermediates via in-line FTIR or UV-vis spectroscopy. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, residence time) and minimize byproducts. Computational reaction path searches (e.g., using ChemAxon tools) identify energetically favorable pathways .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Leverage solubility differences by testing solvents like ethyl acetate/hexane mixtures. For polar byproducts, use reverse-phase HPLC with C18 columns. For thermally sensitive compounds, employ low-temperature recrystallization. Purity assessment via HPLC-DAD or LC-MS ensures removal of structurally similar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
